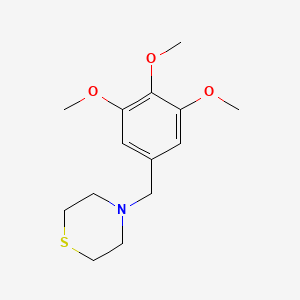
4-(3,4,5-trimethoxybenzyl)thiomorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 4-(3,4,5-trimethoxybenzyl)thiomorpholine derivatives involves condensation reactions and careful manipulation of functional groups to achieve the desired molecular framework. A notable method described involves the condensation of 3,4,5-trimethoxybenzyl chloride with various amines, including morpholine, yielding corresponding trimethoxybenzyl derivatives (Abo-Sier, Badran, & Khalifa, 1977). Additionally, chiral nonracemic thiomorpholines have been synthesized from limonene or achiral alkenes, showcasing the versatility in synthetic approaches (Hansch, Illa, McGarrigle, & Aggarwal, 2008).
Molecular Structure Analysis
Research on the molecular structure of 4-(3,4,5-trimethoxybenzyl)thiomorpholine derivatives has been facilitated by various spectroscopic techniques. Notably, the structure of a related compound, 4-(furan-2-ylmethyl)-1-(thiomorpholinomethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, was determined using 1H NMR, 13C NMR, FT-IR spectroscopy, MS, and X-ray diffraction, highlighting the importance of these analytical tools in understanding the molecular architecture of such compounds (Sun et al., 2021).
Chemical Reactions and Properties
4-(3,4,5-Trimethoxybenzyl)thiomorpholine and its derivatives participate in a variety of chemical reactions, reflecting their reactivity and functional versatility. For instance, selective and potent beta 2-adrenoceptor activities have been observed in derivatives within the tetrahydroisoquinoline class, indicating specific chemical interactions at play (Sober et al., 1981).
Propiedades
IUPAC Name |
4-[(3,4,5-trimethoxyphenyl)methyl]thiomorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3S/c1-16-12-8-11(9-13(17-2)14(12)18-3)10-15-4-6-19-7-5-15/h8-9H,4-7,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXUFRRKOUKXMCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CN2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3,4,5-Trimethoxyphenyl)methyl]thiomorpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-methoxyethyl)-9-[2-(methylthio)propanoyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5628603.png)
![[(3aS*,10aS*)-2-[3-(methylthio)propanoyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-10a(10H)-yl]methanol](/img/structure/B5628611.png)

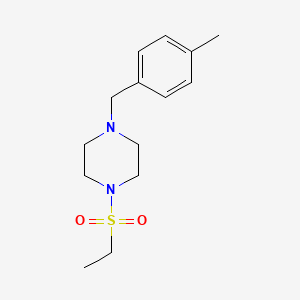
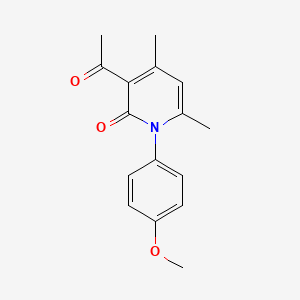
![4-(1-ethyl-1H-imidazol-2-yl)-1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidine](/img/structure/B5628637.png)
![N-isobutyl-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B5628644.png)

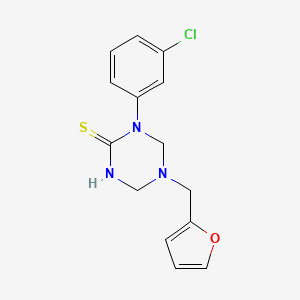
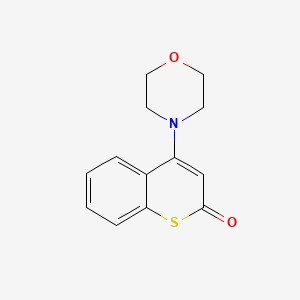
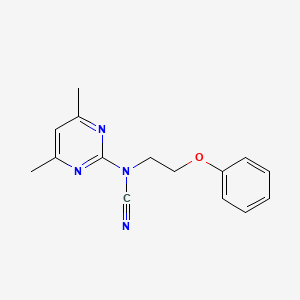
![ethyl {4-[(cyclohexylamino)carbonyl]phenoxy}acetate](/img/structure/B5628693.png)
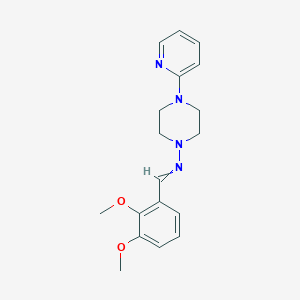
![3-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5628700.png)